

A Comparative Analysis of the Reinforcing Strength of RTI-113 and Cocaine

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Compound of Interest

Compound Name: RTI-113

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reinforcing properties of the selective dopamine reuptake inhibitor (DRI) **RTI-113** and the non-selective monoamine reuptake inhibitor cocaine. The information presented is based on preclinical data from self-administration and other behavioral paradigms in non-human primates and rodents, offering insights into their relative reinforcing efficacy, potency, and underlying neurobiological mechanisms.

Executive Summary

RTI-113, a phenyltropane analog of cocaine, demonstrates reinforcing effects that are equipotent to cocaine in preclinical models. However, key differences in its pharmacokinetic profile and receptor selectivity may influence its abuse liability. Notably, **RTI-113** exhibits a longer duration of action and higher selectivity for the dopamine transporter (DAT) compared to cocaine. While both compounds maintain self-administration behavior, cocaine tends to sustain higher rates of responding. This guide delves into the experimental data that underpins these observations, providing a detailed comparison to inform research and drug development in the field of substance use disorders.

Quantitative Comparison of Reinforcing Effects and Pharmacokinetics

The following tables summarize key quantitative data from preclinical studies comparing **RTI-113** and cocaine.

Table 1: Reinforcing Effects in Non-Human Primates (Self-Administration)

Parameter	RTI-113	Cocaine	Species	Experimental Details
Potency (ED50)	Equipotent to Cocaine	Equipotent to RTI-113	Rhesus Monkeys	Second-order schedule of i.v. self-administration. [1]
Efficacy (Max Response Rate)	Lower than Cocaine	Higher than RTI-113	Rhesus Monkeys	Cocaine maintained higher response rates in two of three monkeys tested. [1]
Dopamine Transporter (DAT) Occupancy at Max Response	94-99%	65-76%	Rhesus Monkeys	Positron Emission Tomography (PET) imaging. [1]
Breakpoint (Progressive Ratio)	Data not available	Up to ~1800 responses (Dose-dependent)	Rhesus Monkeys	Breakpoint is the maximum number of responses an animal will make to receive a single injection. [2]

Table 2: Pharmacokinetic Parameters

Parameter	RTI-113	Cocaine	Species	Route of Administration
Duration of Action	Longer than Cocaine	Shorter than RTI-113	Squirrel Monkeys, Rats	The discriminative stimulus effects of RTI-113 were approximately five times longer than cocaine in rats and squirrel monkeys.[3]
Half-life ($t_{1/2}$)	Data not available in monkeys	~50-90 minutes (plasma)	Rhesus Monkeys	Intravenous.
Time to Maximum Concentration (T_{max})	Data not available in monkeys	~5-10 minutes (plasma)	Rhesus Monkeys	Intravenous.
Maximum Concentration (C_{max})	Data not available in monkeys	Dose-dependent	Rhesus Monkeys	Intravenous.

Experimental Methodologies

A comprehensive understanding of the reinforcing effects of these compounds necessitates a detailed examination of the experimental protocols used to generate the data.

Intravenous Self-Administration in Rhesus Monkeys

This paradigm is a cornerstone for assessing the reinforcing properties of drugs.

Subjects: Adult male rhesus monkeys with surgically implanted intravenous catheters.

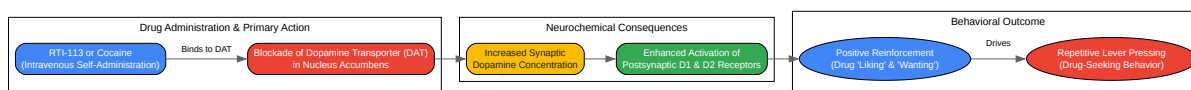
Apparatus: Experimental chambers equipped with two levers, stimulus lights, and an infusion pump for drug delivery.

Procedure:

- **Training:** Monkeys are first trained to press a lever to receive a food reward. Once this behavior is established, the reinforcer is switched to intravenous infusions of cocaine (e.g., 0.1 mg/kg/infusion).
- **Schedule of Reinforcement:** A second-order schedule of reinforcement is often used. For example, under a Fixed Interval (FI) 600-s (Fixed Ratio, FR 10) schedule, the first completion of 10 lever presses after a 600-second interval has elapsed results in a drug infusion. This schedule is effective in maintaining high rates of responding.
- **Dose-Response Determination:** Once stable responding is established, different doses of cocaine and **RTI-113** are substituted to determine the dose-response curve. This allows for the assessment of both the potency (the dose required to produce a half-maximal effect) and the efficacy (the maximum effect) of each drug.
- **Progressive-Ratio Schedule:** To assess the motivational strength of the drugs, a progressive-ratio schedule is employed. In this schedule, the number of lever presses required to receive a single infusion progressively increases. The "breakpoint" is the highest ratio of responses the animal will complete to receive the drug, providing a measure of the drug's reinforcing efficacy.

Signaling Pathways and Mechanisms of Action

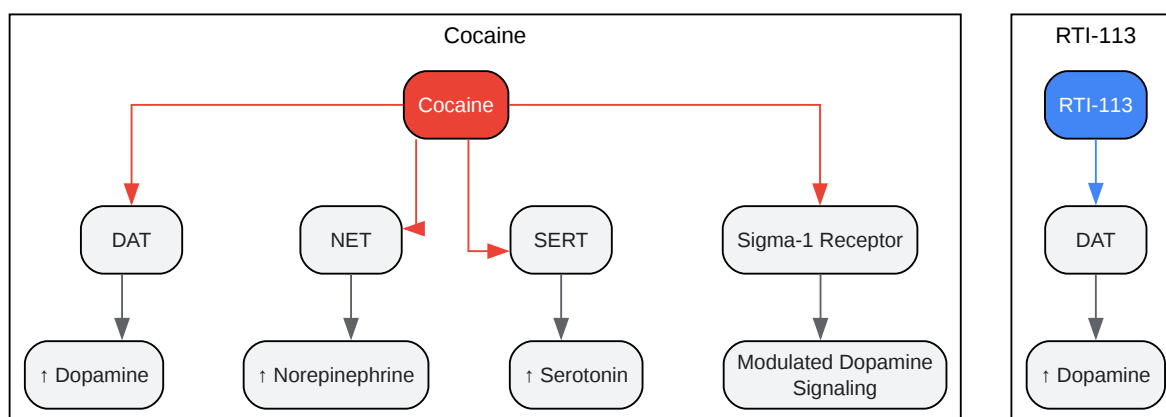
The reinforcing effects of both **RTI-113** and cocaine are primarily mediated by their interaction with the dopamine transporter (DAT) in the brain's reward circuitry. By blocking the reuptake of dopamine, these compounds increase the concentration of dopamine in the synaptic cleft, leading to enhanced stimulation of postsynaptic dopamine receptors.



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Caption: Workflow of the reinforcing effects of DAT inhibitors.

While both drugs share this primary mechanism, their differing selectivity may lead to distinct downstream signaling cascades and behavioral effects. Cocaine is a non-selective monoamine reuptake inhibitor, also blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT). Furthermore, cocaine has been shown to interact with sigma-1 receptors, which can modulate dopaminergic signaling.[4] **RTI-113**, in contrast, is a highly selective DAT inhibitor. This selectivity may contribute to a different profile of subjective and reinforcing effects.

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Caption: Comparison of the primary molecular targets of Cocaine and **RTI-113**.

Conclusion

The available preclinical data indicate that **RTI-113** is a potent and effective reinforcer, with a potency similar to that of cocaine. However, its longer duration of action and higher selectivity for the dopamine transporter distinguish it from cocaine. The observation that cocaine maintains higher rates of responding despite equipotency suggests that factors beyond simple DAT blockade, such as cocaine's action at other monoamine transporters or sigma-1 receptors,

may contribute to its overall reinforcing profile. Further research, particularly studies directly comparing the two compounds under progressive-ratio schedules and detailing the pharmacokinetic profile of **RTI-113** in primates, is necessary to fully elucidate the differences in their reinforcing strength and abuse liability. This information is critical for the development of potential pharmacotherapies for cocaine use disorder.

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